molecular formula C18H17F4N3O4 B12887550 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid CAS No. 178174-20-4

7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Cat. No.: B12887550
CAS No.: 178174-20-4
M. Wt: 415.3 g/mol
InChI Key: URNIGUPATKKUTL-QMMMGPOBSA-N
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Description

7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is a complex organic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a cyclopropyl group, and a trifluoromethoxy substituent. It is known for its potent antibacterial properties and is used in various scientific research and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinolone Core: The quinolone core is typically synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester. This step often requires acidic or basic conditions and elevated temperatures.

    Introduction of the Fluoro and Trifluoromethoxy Groups: Fluorination and trifluoromethoxylation are achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) and trifluoromethyl ethers, respectively.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinolone intermediate.

    Final Functionalization: The amino group is introduced through reductive amination or other suitable methods, followed by purification steps to obtain the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolone derivatives.

    Reduction: Reduction reactions, such as catalytic hydrogenation, can modify the quinolone core or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the quinolone ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Catalytic hydrogenation, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing novel quinolone derivatives with potential antibacterial properties.

    Biology: Studied for its interactions with bacterial enzymes and its mechanism of action at the molecular level.

    Medicine: Investigated for its potential use as an antibiotic to treat bacterial infections, particularly those resistant to other antibiotics.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death. The molecular targets include the gyrA and parC subunits of the enzymes, and the pathways involved are essential for bacterial survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a similar core structure but different stereochemistry and substituents.

    Moxifloxacin: A quinolone with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. The trifluoromethoxy group, in particular, enhances its lipophilicity and membrane permeability, potentially leading to improved antibacterial activity and bioavailability compared to other quinolones.

Properties

CAS No.

178174-20-4

Molecular Formula

C18H17F4N3O4

Molecular Weight

415.3 g/mol

IUPAC Name

7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-8-(trifluoromethoxy)quinoline-3-carboxylic acid

InChI

InChI=1S/C18H17F4N3O4/c19-12-5-10-13(25(9-1-2-9)7-11(15(10)26)17(27)28)16(29-18(20,21)22)14(12)24-4-3-8(23)6-24/h5,7-9H,1-4,6,23H2,(H,27,28)/t8-/m0/s1

InChI Key

URNIGUPATKKUTL-QMMMGPOBSA-N

Isomeric SMILES

C1CN(C[C@H]1N)C2=C(C=C3C(=C2OC(F)(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)OC(F)(F)F)N4CCC(C4)N)F)C(=O)O

Origin of Product

United States

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